molecular formula C12H16ClF3N2 B13567109 5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride

5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride

Cat. No.: B13567109
M. Wt: 280.72 g/mol
InChI Key: JKEUZTPPQIQKKW-UHFFFAOYSA-N
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Description

5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 2-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride is unique due to the combination of the piperidine and trifluoromethylpyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C12H16ClF3N2

Molecular Weight

280.72 g/mol

IUPAC Name

5-(piperidin-4-ylmethyl)-2-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C12H15F3N2.ClH/c13-12(14,15)11-2-1-10(8-17-11)7-9-3-5-16-6-4-9;/h1-2,8-9,16H,3-7H2;1H

InChI Key

JKEUZTPPQIQKKW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CN=C(C=C2)C(F)(F)F.Cl

Origin of Product

United States

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